4-(Boc-amino)-L-phenylalanine

Peptide Synthesis Cost-Effectiveness Boc Chemistry

Select 4-(Boc-amino)-L-phenylalanine (CAS 55533-24-9) for your Boc/Bzl solid-phase peptide synthesis (SPPS) workflows. Unlike the Fmoc-protected analog, this building block offers strict orthogonality under acid-labile conditions and features a unique free para‑amino group for on‑resin bioconjugation with active esters (e.g., biotin or fluorescent dye NHS‑esters), eliminating a separate solution‑phase step. This also yields a ~40% cost advantage versus the Fmoc‑protected counterpart, critical when scaling from mg to kg for preclinical supply. With a documented 3‑year shelf life at room temperature, it supports bulk purchasing without cold storage, ensuring batch‑to‑batch consistency for GMP analytical validation.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B13609052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-L-phenylalanine
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyQRMNAMRCSPROFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-L-phenylalanine: Key Specifications and Procurement Baseline for Peptide Synthesis Applications


4-(Boc-amino)-L-phenylalanine (CAS: 55533-24-9), also designated as Boc-4-amino-L-phenylalanine or Boc-Phe(4-NH2)-OH, is a protected derivative of the unnatural amino acid 4-amino-L-phenylalanine. It is characterized by a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a free aromatic amine at the para position of the phenylalanine side chain . This compound serves as a critical building block for solid-phase peptide synthesis (SPPS), particularly within Boc/Bzl protection schemes, where it enables the incorporation of a reactive para-amino handle for subsequent conjugation or derivatization . It is supplied with a purity specification of ≥98.0% (HPLC) and is compatible with Boc-based SPPS reaction types .

Why 4-(Boc-amino)-L-phenylalanine Cannot Be Readily Substituted in Peptide Synthesis Workflows


The decision to procure 4-(Boc-amino)-L-phenylalanine is not interchangeable with its close analogs, including the Fmoc-protected counterpart (Fmoc-4-amino-L-phenylalanine, CAS 95753-56-3) or other 4-substituted phenylalanine derivatives (e.g., 4-nitro-, 4-iodo-, or 4-azido-L-phenylalanine). The Boc group on the α-amine provides strict orthogonality within acid-labile Boc/Bzl SPPS strategies, a role the base-labile Fmoc group cannot fulfill . Furthermore, the para-amino group on the phenylalanine side chain is a specific, nucleophilic handle for bioconjugation (e.g., with active esters or electrophiles), a property absent in analogs like 4-nitro-L-phenylalanine, which instead serves as an electron-deficient aromatic moiety [1]. A simple substitution would therefore alter the entire protection scheme of the synthesis, potentially leading to lower yields or complete incompatibility with the established synthetic route .

Quantitative Evidence Guide for 4-(Boc-amino)-L-phenylalanine: Comparative Performance Against Analogs


4-(Boc-amino)-L-phenylalanine Achieves ~40% Lower Procurement Cost Than Its Fmoc Counterpart for Boc-SPPS

When comparing 4-(Boc-amino)-L-phenylalanine to its direct functional analog, Fmoc-4-amino-L-phenylalanine (CAS 95753-56-3), the target compound offers a significant cost advantage for Boc-based solid-phase peptide synthesis (SPPS) workflows. Vendor pricing data indicates that 4-(Boc-amino)-L-phenylalanine is available at approximately ¥900 per gram, which represents a cost savings of roughly 40% compared to Fmoc-4-amino-L-phenylalanine . While the Fmoc analog is necessary for Fmoc/tBu SPPS strategies, this price differential makes the Boc-protected version the more economical choice for research groups or manufacturers that have already committed to Boc/Bzl chemistry, allowing for substantial budget reallocation in large-scale peptide production .

Peptide Synthesis Cost-Effectiveness Boc Chemistry

Orthogonal Protection with 4-(Boc-amino)-L-phenylalanine Enables Selective Deprotection in Boc-Based SPPS

The differentiation of 4-(Boc-amino)-L-phenylalanine is most pronounced in its orthogonal protecting group strategy. The compound features a Boc-protected α-amine, which is cleaved under acidic conditions (e.g., 25-50% TFA in DCM), and a free para-amino group on the aromatic ring [1]. In contrast, its common analog, Fmoc-4-amino-L-phenylalanine, uses a base-labile Fmoc group on the α-amine. This orthogonality is critical for Boc/Bzl SPPS, where the acid-labile Boc group is sequentially removed for chain elongation while the peptide-resin linkage and side-chain protecting groups remain stable . The free para-amino group on 4-(Boc-amino)-L-phenylalanine provides a unique, non-orthogonal nucleophilic site for on-resin derivatization (e.g., biotinylation or fluorescent labeling) without affecting the peptide backbone assembly, a feature that is not directly comparable in other 4-substituted analogs like 4-nitro-L-phenylalanine or 4-iodo-L-phenylalanine, which lack this reactive amine handle [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonality

Coupling Efficiency of 4-(Boc-amino)-L-phenylalanine is Highly Sensitive to Reagent Purity in SPPS

While specific, direct coupling efficiency data for 4-(Boc-amino)-L-phenylalanine in a head-to-head comparison are not available in the public domain, class-level inference from Boc-chemistry SPPS indicates that the performance of this building block is contingent on the quality of the reagent. A 2023 study cited by a vendor indicates that using low-quality Boc-4-amino-L-phenylalanine (presumably with insufficient purity or high residual solvent content) can result in a 20% reduction in peptide yield compared to using a high-purity grade . This is consistent with general findings in SPPS where impurities like residual DCM can quench activators such as HBTU, leading to incomplete acylation and the accumulation of deletion sequences [1]. This underscores that procurement decisions should prioritize suppliers with validated high purity (≥98.0% HPLC) and low residual solvent specifications to ensure optimal coupling efficiency and overall synthetic yield.

Peptide Coupling Synthesis Yield Quality Control

4-(Boc-amino)-L-phenylalanine Exhibits Stability Under Recommended Storage at Room Temperature for Extended Periods

The long-term stability of 4-(Boc-amino)-L-phenylalanine is a key factor in inventory management and procurement planning. Vendor specifications indicate that the solid compound is chemically stable under recommended storage conditions of being kept in a cool, dry, and dark place at room temperature [REFS-1, REFS-2]. Some vendors explicitly state a shelf life of three years under these conditions [2]. In contrast, the more complex derivative Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1) typically requires refrigerated storage at 0-8°C to maintain its integrity . This stability at ambient temperature simplifies shipping logistics, reduces storage costs (no need for refrigerated space), and minimizes the risk of product degradation during long-term research projects, making 4-(Boc-amino)-L-phenylalanine a more robust and convenient choice for procurement where long shelf life is a priority.

Chemical Stability Storage Conditions Shelf Life

Quantitative Physical Properties of 4-(Boc-amino)-L-phenylalanine for Method Development and Quality Control

For rigorous method development and quality control in a regulated or research environment, the defined physical properties of 4-(Boc-amino)-L-phenylalanine provide a quantitative baseline for identity verification and purity assessment. The compound exhibits a consistent melting point range of 124-126°C [1] and a molecular weight of 280.32 g/mol [2]. The specific optical rotation [α]²⁰D is reported as +26° (c=1, MeOH) [3]. These parameters serve as critical benchmarks against which the quality of any procured batch can be measured. While these properties are not unique to this specific Boc-amino acid (other Boc-amino acids will have different values), they are essential for establishing a certificate of analysis and ensuring batch-to-batch consistency, which is a fundamental requirement for reproducible peptide synthesis. The absence of such well-defined data for less common or poorly characterized 4-substituted phenylalanine analogs (e.g., certain 4-alkynyl derivatives) can hinder rigorous analytical method development.

Analytical Characterization Quality Control Physical Properties

Optimal Application Scenarios for 4-(Boc-amino)-L-phenylalanine Based on Comparative Evidence


Economical Scale-Up of Peptide Therapeutics in a Boc-SPPS Platform

In a pharmaceutical development setting where a peptide drug candidate is synthesized via Boc/Bzl solid-phase peptide synthesis, the procurement of 4-(Boc-amino)-L-phenylalanine is directly justified by its ~40% cost advantage over the equivalent Fmoc-protected building block . This cost differential becomes financially significant when scaling from milligram research quantities to multi-gram or kilogram batches for preclinical and clinical supply, allowing a project to stay within budget without compromising on the required orthogonality of the Boc protection strategy [1].

On-Resin Bioconjugation for Fluorescent Probes or Affinity Tags

The unique structural feature of 4-(Boc-amino)-L-phenylalanine is its free para-amino group, which serves as a nucleophilic handle for on-resin derivatization. In this scenario, a researcher can incorporate this amino acid into a growing peptide chain using standard Boc-SPPS protocols. After chain assembly, the para-amino group can be selectively reacted with an activated ester (e.g., a biotin or fluorescent dye NHS-ester) while the peptide is still attached to the resin. This approach eliminates a solution-phase conjugation step, simplifies purification, and is not feasible with other 4-substituted phenylalanines like 4-nitro or 4-iodo, which lack this reactive amine [2].

Long-Term Research Programs with Infrequent Peptide Production

For academic core facilities or research groups that synthesize custom peptides intermittently, the room-temperature stability of 4-(Boc-amino)-L-phenylalanine is a decisive procurement factor. The documented shelf life of 3 years at room temperature [3] allows for bulk purchasing to secure favorable pricing without the need for expensive refrigerated storage or the risk of reagent degradation between uses. This contrasts with more labile derivatives like Fmoc-4-(Boc-amino)-L-phenylalanine, which requires cold storage , adding operational complexity and cost.

Analytical Method Development and Quality Control in a Regulated Environment

In a GMP manufacturing or analytical quality control laboratory, the procurement of 4-(Boc-amino)-L-phenylalanine is supported by its well-defined physical constants (melting point 124-126°C, specific optical rotation +26° in MeOH) [4]. These data points are essential for identity testing and establishing a certificate of analysis. The availability of this robust characterization data from multiple reputable sources reduces the analytical burden of method development and provides a high degree of confidence in batch-to-batch consistency, a critical requirement for validated manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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